![molecular formula C77H99N13O15S2 B10848199 Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

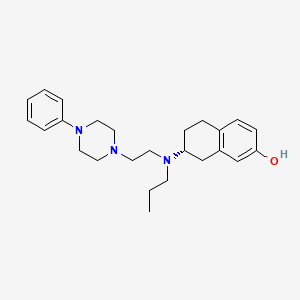

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF est un analogue synthétique de la somatostatine, une hormone peptidique qui régule le système endocrinien et affecte la neurotransmission et la prolifération cellulaire. Ce composé est conçu pour interagir avec les récepteurs de la somatostatine, en particulier le récepteur de la somatostatine de type 1, qui a une affinité plus élevée pour la somatostatine-14 que pour la somatostatine-28 .

Méthodes De Préparation

La synthèse de Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus comprend les étapes suivantes :

Couplage d'acides aminés : Ajout séquentiel d'acides aminés protégés à une résine solide.

Déprotection : Élimination des groupes protecteurs des acides aminés.

Clivage : Détachement du peptide de la résine.

Purification : La chromatographie liquide haute performance (HPLC) est utilisée pour purifier le peptide synthétisé.

Les méthodes de production industrielle peuvent impliquer une SPPS à grande échelle avec des synthétiseurs automatisés pour augmenter l'efficacité et le rendement .

Analyse Des Réactions Chimiques

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les résidus de méthionine du peptide.

Réduction : Les ponts disulfure dans le peptide peuvent être réduits en groupes thiol.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le dithiothréitol et divers dérivés d'acides aminés pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des modifications ciblées .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les modifications des peptides.

Biologie : Investigue le rôle des récepteurs de la somatostatine dans les processus cellulaires.

Médecine : Agent thérapeutique potentiel pour les maladies impliquant les récepteurs de la somatostatine, comme le syndrome de Cushing et le cancer de l'estomac.

Industrie : Utilisé dans le développement d'outils de diagnostic et d'essais pour la recherche liée aux récepteurs de la somatostatine

Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs de la somatostatine, en particulier le récepteur de la somatostatine de type 1. Cette interaction inhibe l'activité de l'adénylyl cyclase, réduisant les niveaux d'adénosine monophosphate cyclique (AMPc) et diminuant par conséquent l'activité cellulaire. De plus, il stimule la phosphatase de phosphotyrosine et l'échangeur Na+/H+ via les protéines G insensibles à la toxine pertussis .

Applications De Recherche Scientifique

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modifications.

Biology: Investigates the role of somatostatin receptors in cellular processes.

Medicine: Potential therapeutic agent for diseases involving somatostatin receptors, such as Cushing syndrome and stomach cancer.

Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptor-related research

Mécanisme D'action

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This interaction inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing cellular activity. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger via pertussis toxin-insensitive G proteins .

Comparaison Avec Des Composés Similaires

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF est unique en raison de ses modifications spécifiques, qui améliorent sa stabilité et son affinité pour les récepteurs. Des composés similaires comprennent :

Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8]SRIF : Un autre analogue de la somatostatine avec des substitutions d'acides aminés différentes.

Des-AA1,2,5-[D-Nal8,IAmp9]SRIF : Manque la modification NalphaMe, affectant ses propriétés de liaison aux récepteurs

Ces comparaisons mettent en évidence les caractéristiques structurales uniques et les propriétés fonctionnelles de this compound.

Propriétés

Formule moléculaire |

C77H99N13O15S2 |

|---|---|

Poids moléculaire |

1510.8 g/mol |

Nom IUPAC |

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-32-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)39-59-70(97)88-65(46(3)92)74(101)85-60(38-50-23-13-8-14-24-50)71(98)89-66(47(4)93)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)76(103)90(5)64(27-17-18-34-78)73(100)84-58(37-49-21-11-7-12-22-49)68(95)81-57(36-48-19-9-6-10-20-48)67(94)83-61(69(96)82-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,95)(H,82,96)(H,83,94)(H,84,100)(H,85,101)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,104,105)/t46-,47-,56-,57+,58-,59+,60+,61+,62+,63+,64-,65-,66-/m1/s1 |

Clé InChI |

MQVPKOMHWCOKLK-DXVDGIIASA-N |

SMILES isomérique |

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |

SMILES canonique |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)C)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10848141.png)

![Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2](/img/structure/B10848148.png)

![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)

![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)

![[3-[[3-[2,3-Di(octadeca-9,12-dienoyloxy)propoxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadeca-9,12-dienoyloxypropyl] octadeca-9,12-dienoate](/img/structure/B10848172.png)

![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848187.png)

![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)

![Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF](/img/structure/B10848203.png)